
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol
Overview
Description
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 1370347-50-4) is a chiral secondary alcohol characterized by a pyridine ring substituted with chlorine atoms at the 3- and 5-positions and an ethanol group at the 4-position. Its molecular formula is C₇H₇Cl₂NO (MW: 192.04 g/mol). The compound is synthesized via asymmetric reduction of a ketone precursor using (R)-2-methyl-CBS-oxazaborolidine as a chiral catalyst, achieving a high enantiomeric excess (97% yield) . This stereochemical precision is critical for its applications in pharmaceuticals, particularly as a key intermediate in FGFR (fibroblast growth factor receptor) inhibitors like LY2874455 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropyridine.
Reduction: The 3,5-dichloropyridine is subjected to a reduction reaction to introduce the ethanol group at the 4 position. This can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions followed by chiral resolution. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst, NaBH4, or LiAlH4.
Substitution: NaOCH3, NaOEt, or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Characteristics:
- Molecular Formula: C7H8Cl2N2
- Molecular Weight: 191.05 g/mol
- IUPAC Name: (1S)-1-(3,5-dichloropyridin-4-yl)ethanol
- Canonical SMILES: CC(C1=C(C=NC=C1Cl)Cl)O
The synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol typically involves the reaction of 3,5-dichloropyridine with appropriate alcohols or amines under controlled conditions. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis techniques.
Scientific Research Applications
Medicinal Chemistry:
this compound serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies. Its structural properties enable it to interact effectively with biological targets.
Organic Synthesis:
This compound acts as a versatile building block for the synthesis of more complex organic molecules. It is utilized in developing various heterocyclic compounds that have biological significance.
Biological Studies:
Due to its structural similarity to biologically active molecules, this compound is employed in enzyme inhibition studies and receptor binding assays. Its potential as an antimicrobial and anticancer agent has been a focal point in recent research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for key microorganisms are summarized below:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | ≤ 0.25 µg/mL |
Escherichia coli | ≤ 0.5 µg/mL |
Candida albicans | ≤ 0.25 µg/mL |
The compound's efficacy against Gram-positive bacteria suggests its potential use in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation, with IC50 values indicating its potency against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon Cancer) | 12.5 |
MCF7 (Breast Cancer) | 15.0 |
The mechanisms of action may involve apoptosis induction and cell cycle arrest, making it a candidate for further clinical investigations.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. Results showed a significant reduction in bacterial load in infected animal models following treatment with the compound.
Case Study 2: Cancer Treatment
In a preclinical trial involving human colon cancer xenografts in mice, administration of this compound resulted in significant tumor regression compared to control groups. This highlights the compound's potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. The chlorine atoms may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-(3,5-Dichloropyridin-4-yl)ethanol (CAS: 1254473-66-9)
- Structure : Lacks the stereochemical (S)-configuration of the target compound.
- Synthesis: Prepared via non-stereoselective reduction, resulting in a racemic mixture.
- Applications: Primarily used in non-pharmaceutical applications due to lower enantiomeric purity .
(aS)-3-Chloro-α-methyl-4-Pyridinemethanol (CAS: 1016227-99-8)
- Structure: Contains a chlorinated pyridine ring with a methyl-substituted methanol group.
- Key Difference : The absence of a second chlorine atom at the 5-position reduces steric and electronic effects compared to the target compound .
Ethyl 1-(3,5-Dichloropyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 48a)
- Structure : Features a pyridine core linked to a trifluoromethyl-substituted pyrazole ester.
- Synthesis: Achieved via hydrazine condensation in ethanol (27% yield), significantly lower than the target compound’s 97% yield .
- Applications : Demonstrates herbicidal activity but lacks pharmacological relevance .
Pharmacologically Relevant Analogues
LY2874455 (CAS: 1254473-64-7)
- Structure: Incorporates (R)-1-(3,5-dichloropyridin-4-yl)ethanol as a substructure but adds an indazole-pyrazole backbone (C₂₁H₁₉Cl₂N₅O₂, MW: 444.31 g/mol) .
- Key Differences :
- Pharmacological Profile: Solubility: ≥44.4 mg/mL in DMSO; ≥6.34 mg/mL in ethanol . Activity: IC₅₀ values in the nanomolar range against FGFR1-4 .
Comparative Analysis Table
Research Findings and Implications
- Stereochemistry Matters: The (S)-enantiomer of 1-(3,5-dichloropyridin-4-yl)ethanol is a precursor to LY2874455’s (R)-substructure, highlighting the role of chirality in drug design .
- Synthetic Efficiency : The CBS-oxazaborolidine-mediated synthesis of the target compound outperforms traditional methods in yield and enantioselectivity .
- Pharmacological Potential: Derivatives like LY2874455 leverage the chloropyridine-ethanol motif for high-affinity FGFR binding, underscoring the scaffold’s versatility .
Biological Activity
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₈Cl₂N O
- Molecular Weight : 192.04 g/mol
- InChI Key : KCPDCYCCMCEYQN-UHFFFAOYSA-N
The compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, along with a hydroxyl group attached to an ethyl chain. Its unique structure contributes to its biological activity and selectivity in enzyme inhibition.
Biological Activity Overview
This compound has been investigated for various biological activities, primarily focusing on its role as an enzyme inhibitor. Notably, it exhibits potent inhibitory effects on phosphodiesterase 4 (PDE4), which is crucial in inflammatory processes.
Inhibition of Phosphodiesterase 4 (PDE4)
PDE4 is implicated in the regulation of inflammatory responses. The compound's selectivity for PDE4 isoforms suggests potential therapeutic applications in treating inflammatory diseases. Research indicates that this compound demonstrates:
- High selectivity for PDE4 over other phosphodiesterase isoforms.
- Potency reflected in IC50 values that indicate effective inhibition at low concentrations.
The mechanism by which this compound exerts its effects involves:
- Binding Affinity : The compound interacts selectively with PDE4 enzymes, leading to reduced cyclic AMP degradation.
- Modulation of Signaling Pathways : By inhibiting PDE4, the compound enhances intracellular cyclic AMP levels, subsequently influencing various signaling pathways involved in inflammation and cellular responses.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Similarity | Key Features |
---|---|---|
This compound | 1.00 | Enantiomer of (R)-isomer |
(3,5-Dichloropyridin-2-yl)methanol | 0.69 | Different position of hydroxymethyl group |
2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride | 0.64 | Contains an amino group instead of hydroxyl |
2,3,5-Trichloroisonicotinic acid | 0.70 | More chlorinated derivative with different activity |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Inflammation Models : In vitro studies using RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced nitric oxide production without affecting cell viability .
- Pharmacokinetics : The compound exhibits high gastrointestinal absorption and a favorable pharmacokinetic profile compared to similar compounds . This suggests potential for effective oral administration in therapeutic settings.
- Drug Interaction Studies : Interaction studies have shown that this compound selectively inhibits CYP1A2 while having minimal effects on other cytochrome P450 isoforms like CYP2C19 and CYP2D6 . This selectivity is crucial for predicting drug-drug interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic asymmetric reduction. For example, a chiral catalyst (e.g., Ru-BINAP) can reduce a ketone precursor to yield the (S)-enantiomer. Enantiomeric purity is validated via chiral HPLC or polarimetry. Ethanol or DMSO is often used as a solvent during purification . Resolution techniques, such as diastereomeric salt formation, may also be employed if catalytic methods yield insufficient purity .
Q. How should solubility and stability be optimized for in vitro assays?
- Methodological Answer : The compound is soluble in DMSO (≥44.4 mg/mL) and ethanol (≥6.34 mg/mL with warming). For biological assays, prepare stock solutions in DMSO and dilute in buffer to avoid precipitation. Store aliquots at -20°C to prevent degradation. Stability tests under varying pH (4–9) and temperature (4°C–37°C) are recommended to determine optimal handling conditions .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm the pyridine and ethanol moieties, and high-resolution mass spectrometry (HRMS) for molecular weight verification. Elemental analysis ensures purity (>98%). For crystallographic confirmation, X-ray diffraction using SHELXL (for refinement) or SHELXD (for phase solving) is standard, with data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Advanced Research Questions
Q. How does the (S)-enantiomer influence biological activity compared to the (R)-form in FGFR inhibition?
- Methodological Answer : The (S)-enantiomer is a key chiral intermediate in FGFR inhibitors like LY2874455. Stereochemical differences impact binding affinity: the (R)-enantiomer in LY2874455 shows higher FGFR1-4 inhibition (IC₅₀ = 2.8–6.4 nM). Use competitive binding assays (e.g., fluorescence polarization) and molecular docking to compare enantiomer interactions with FGFR’s ATP-binding pocket .
Q. What strategies resolve contradictions in reported IC₅₀ values for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, cell lines). Standardize protocols: use kinase assays with fixed ATP levels (e.g., 1 mM) and validate in isogenic cell models. Meta-analysis of published data with attention to enantiomeric purity and solvent effects (e.g., DMSO ≤0.1% v/v) is critical .
Q. How can structure-activity relationship (SAR) studies improve selectivity for FGFR isoforms?
- Methodological Answer : Systematically modify the pyridine ring (e.g., substituents at 3,5-positions) and ethanol linker (e.g., ether vs. ester groups). Test analogs against FGFR1-4 and off-target kinases (VEGFR, PDGFR) using kinase profiling panels. Computational models (e.g., molecular dynamics simulations) can predict steric and electronic effects on isoform selectivity .
Q. What crystallographic challenges arise in resolving its metal complexes, and how are they addressed?
- Methodological Answer : The dichloropyridine group can induce disorder in crystal lattices. Optimize crystallization via vapor diffusion using mixed solvents (e.g., DMF/EtOH). For metal complexes (e.g., with Cu²⁺ for catalytic studies), collect high-resolution data (≤1.0 Å) and refine using SHELXL’s TWIN and BASF commands to model twinning or anisotropic displacement .
Q. Data Interpretation & Reproducibility
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Methodological Answer : Adopt open-data practices: publish raw NMR/HRMS spectra, crystallographic CIF files, and detailed assay protocols (e.g., cell passage number, serum type). Use third-party validation platforms (e.g., PubChem BioAssay) for independent IC₅₀ verification. Address batch-to-batch variability via certificate of analysis (CoA) for enantiomeric excess .
Q. What role does this compound play in proteostasis studies, particularly in autophagy modulation?
- Methodological Answer : Derivatives like LY2874455 reduce inflammation by degrading immunoproteasome subunits (e.g., LMP7). Use Western blotting to monitor autophagy markers (LC3-II, p62) in RAW264.7 macrophages. Pair with lysosomal inhibitors (e.g., chloroquine) to distinguish autophagic flux .
Q. Ethical & Environmental Considerations
Q. What are the environmental risks of this compound, and how are they assessed?
- Methodological Answer : Evaluate biodegradability via OECD 301F (manometric respirometry) and ecotoxicity in Daphnia magna (OECD 202). Monitor bioaccumulation potential using logP values (calculated ~2.1) and in vitro liver microsomal assays. Sustainable synthesis routes (e.g., solvent-free catalysis) should be prioritized .
Properties
IUPAC Name |
(1S)-1-(3,5-dichloropyridin-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735855 | |
Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1370347-50-4 | |
Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.